4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a combination of chromenylidene, thiazolyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the methoxyphenyl positions.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound’s properties could be leveraged for the development of new materials with specific functionalities, such as advanced polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methoxyphenyl)acetate
- 4-Methoxyphenacyl bromide
- (4E)-5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4-pentene-1,3-dione
Uniqueness
Compared to these similar compounds, 4-(4-methoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine stands out due to its unique combination of chromenylidene, thiazolyl, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H22N2O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]chromen-4-imine |
InChI |
InChI=1S/C27H22N2O3S/c1-17-26(19-10-14-21(31-3)15-11-19)29-27(33-17)28-23-16-25(18-8-12-20(30-2)13-9-18)32-24-7-5-4-6-22(23)24/h4-16H,1-3H3/b28-23+ |
InChI Key |
PLSWQAQXSKKJML-WEMUOSSPSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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